3-phenylazetidin-2-one
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Overview
Description
3-phenylazetidin-2-one is a heterocyclic organic compound with the molecular formula C9H9NO. It belongs to the class of β-lactams, which are four-membered lactam rings. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, such as penicillins and cephalosporins, which are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is carried out under mild conditions using propylphosphonic anhydride (T3P®) as an acid activator . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of 3-phenylazetidin-2-one often employs the same synthetic routes as laboratory methods but on a larger scale. The use of efficient and green methods, such as the T3P®-mediated synthesis, is preferred to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring is opened to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like triethylamine and phosphorous oxychloride in refluxing toluene are employed for nucleophilic substitutions.
Major Products: The major products formed from these reactions include various β-lactam derivatives, β-amino alcohols, and β-amino acids .
Scientific Research Applications
3-phenylazetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenylazetidin-2-one involves its interaction with bacterial enzymes. The β-lactam ring mimics the structure of the D-Ala-D-Ala moiety of peptidoglycan, a key component of bacterial cell walls. This mimicry allows the compound to bind to and inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Penicillins: These are β-lactam antibiotics with a similar four-membered lactam ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.
Carbapenems: β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamase enzymes.
Uniqueness: 3-phenylazetidin-2-one is unique due to its specific structural features and reactivity. Unlike penicillins and cephalosporins, it has a phenyl group attached to the β-lactam ring, which imparts distinct chemical properties and potential biological activities .
Properties
CAS No. |
17197-57-8 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
InChI Key |
FLYOGASEASLVLV-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
17197-57-8 | |
Origin of Product |
United States |
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